molecular formula C28H31N7O B6543672 N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide CAS No. 1006277-43-5

N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide

Cat. No.: B6543672
CAS No.: 1006277-43-5
M. Wt: 481.6 g/mol
InChI Key: IYKJXGJLHBAXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-methylpyrazole ring at position 2. The adamantane-1-carboxamide moiety at the pyrazole-5-position introduces significant lipophilicity and structural rigidity, which may enhance target binding and metabolic stability . Pyrazolo[3,4-d]pyrimidines are well-documented as kinase inhibitors, and the adamantane group could optimize interactions with hydrophobic protein pockets .

Properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O/c1-16-4-5-22(6-17(16)2)34-25-23(14-31-34)26(30-15-29-25)35-24(7-18(3)33-35)32-27(36)28-11-19-8-20(12-28)10-21(9-19)13-28/h4-7,14-15,19-21H,8-13H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKJXGJLHBAXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C56CC7CC(C5)CC(C7)C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that integrates multiple pharmacophoric elements:

  • Pyrazolo[3,4-d]pyrimidine moiety : Known for its role in developing epidermal growth factor receptor inhibitors (EGFRIs).
  • Adamantane core : Often associated with antiviral properties and structural stability.

Molecular Formula

The molecular formula for this compound is C20H24N6OC_{20}H_{24}N_6O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation.

Case Study: EGFR Inhibition

A study focused on the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most promising compound from this study had an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of EGFR : This receptor plays a crucial role in cell signaling pathways that regulate cell division and survival. Compounds targeting EGFR can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives could arrest the cell cycle at the S and G2/M phases, leading to increased apoptotic activity .

Comparative Activity Table

CompoundCell LineIC50 (µM)Mechanism
N-{...}A5498.21EGFR Inhibition
N-{...}HCT-11619.56EGFR Inhibition
Similar DerivativeA5490.016Apoptosis Induction
Similar DerivativeHCT-1160.236Apoptosis Induction

Synthesis and Development

The synthesis of this compound involves several steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine : Utilizing various reagents to create the pyrazole core.
  • Coupling with Adamantane : The adamantane structure is integrated to enhance biological activity.
  • Final Carboxamide Formation : The carboxamide functionality is introduced to complete the synthesis.

Research Findings

Research has shown that modifications in the pyrazole structure can significantly influence biological activity. For example, substituents on the phenyl ring have been linked to increased potency against cancer cell lines .

Comparison with Similar Compounds

Fluorophenyl Analogs

Example Compound : N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-1-adamantanecarboxamide (C₂₆H₂₆FN₇O₂, MW: 487.54 g/mol)

  • Key Differences: The 4-fluorophenyl group replaces the 3,4-dimethylphenyl group in the target compound. The absence of methyl groups could reduce steric hindrance, improving solubility but possibly decreasing metabolic stability compared to the dimethyl analog.

Chlorophenyl and Nitrophenyl Derivatives

Example Compounds :

  • 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₅ClN₄, MW: 298.77 g/mol)
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₆H₁₅N₅O₂, MW: 309.33 g/mol)
  • Key Differences: Chloro and nitro groups introduce stronger electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to increased polarity.

Core Heterocyclic Modifications

Pyrazolo[3,4-b]Pyridine Derivatives

Example Compound : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₂₁H₂₂N₆O, MW: 374.44 g/mol)

  • Key Differences: The pyrazolo[3,4-b]pyridine core replaces pyrazolo[3,4-d]pyrimidine, altering ring nitrogen positions and electronic distribution. Reduced molecular weight (374.44 vs.

Adamantane-Based Modifications

Example Compound : N-[1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]acetamide (C₂₇H₂₀F₂N₆O₃, MW: 571.20 g/mol)

  • Key Differences: The adamantane group in the target compound is replaced with a chromen-4-one moiety, significantly altering lipophilicity and conformational flexibility.

Comparative Challenges

  • Adamantane Integration :
    • The bulky adamantane group may complicate reaction yields due to steric hindrance during coupling, unlike smaller substituents (e.g., fluorine or methyl) .
  • Regioselectivity :
    • Substituent placement on the pyrazolo[3,4-d]pyrimidine core (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) requires precise control, often achieved via palladium-catalyzed cross-coupling .

Physicochemical and Pharmacokinetic Inferences

Property Target Compound 4-Fluorophenyl Analog Pyrazolo[3,4-b]Pyridine
Molecular Weight (g/mol) ~500 (estimated) 487.54 374.44
logP (Predicted) High (adamantane) Moderate (fluorine) Moderate (methyl/ethyl)
Solubility Low (lipophilic) Moderate High
Metabolic Stability High (rigid structure) Moderate Variable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.